molecular formula C26H27NO4S B11679106 Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11679106
M. Wt: 449.6 g/mol
InChI Key: LHRXXQCOKPMEMX-UHFFFAOYSA-N
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Description

Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a methyl group at position 6 and a biphenyl-4-yloxy-acetyl amino side chain at position 2.

Properties

Molecular Formula

C26H27NO4S

Molecular Weight

449.6 g/mol

IUPAC Name

ethyl 6-methyl-2-[[2-(4-phenylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C26H27NO4S/c1-3-30-26(29)24-21-14-9-17(2)15-22(21)32-25(24)27-23(28)16-31-20-12-10-19(11-13-20)18-7-5-4-6-8-18/h4-8,10-13,17H,3,9,14-16H2,1-2H3,(H,27,28)

InChI Key

LHRXXQCOKPMEMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the biphenyl-4-yloxyacetyl chloride, which is then reacted with the amine group of 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate . The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the acylation process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Mechanism of Action

Comparison with Similar Compounds

Ethyl 2-{[(4-Chloro-2-methylphenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 354995-56-5)

  • Molecular Formula: C₂₂H₂₆ClNO₄S
  • Molar Mass : 435.96 g/mol
  • Key Differences: Position 6: Ethyl group (vs. methyl in the target compound). Acetyl Side Chain: 4-Chloro-2-methylphenoxy (vs. biphenyl-4-yloxy).

Ethyl 2-{[(4-Chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 346720-81-8)

  • Molecular Formula: C₂₀H₂₂ClNO₄S
  • Molar Mass : 407.9 g/mol
  • Key Differences: Position 6: No substituent (vs. methyl in the target compound). Acetyl Side Chain: Same as CAS 354995-56-3.
  • Implications : The absence of a methyl/ethyl group at position 6 may reduce hydrophobic interactions in biological systems .

Modifications to the Benzothiophene Core

Ethyl 2-Amino-6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 139950-90-6)

  • Molecular Formula: C₁₇H₂₇NO₂S
  • Molar Mass : 309.47 g/mol
  • Key Differences: Position 2: Amino group (vs. acetyl amino). Position 6: 1,1-Dimethylpropyl (bulky alkyl group).

Methyl 2-Amino-6-Phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 119004-72-7)

  • Molecular Formula: C₁₆H₁₇NO₂S
  • Molar Mass : 287.38 g/mol
  • Key Differences :
    • Position 6 : Phenyl group (vs. methyl).
    • Ester Group : Methyl (vs. ethyl).
  • Implications : The phenyl group at position 6 increases aromatic interactions, while the methyl ester may reduce lipophilicity compared to ethyl .

Functional and Pharmacological Comparisons

While direct activity data for the target compound are unavailable, insights can be drawn from analogs:

Table 1: Structural and Functional Comparison

Compound Position 6 Substituent Acetyl Side Chain Molecular Weight (g/mol) Key Properties/Implications
Target Compound Methyl Biphenyl-4-yloxy ~443.5* High lipophilicity, potential for π-π interactions
CAS 354995-56-5 Ethyl 4-Chloro-2-methylphenoxy 435.96 Moderate steric hindrance, halogenated
CAS 346720-81-8 None 4-Chloro-2-methylphenoxy 407.9 Reduced hydrophobicity
CAS 139950-90-6 1,1-Dimethylpropyl Amino 309.47 Enhanced hydrogen bonding
CAS 119004-72-7 Phenyl Amino 287.38 Aromatic interactions, lower lipophilicity

*Estimated based on structural analogy.

Table 2: Antioxidant Activity of Analogs (Representative Data from )

Compound (Analog Series B-M) Rf Value (Chloroform:Methanol = 10:1) Antioxidant Activity (IC₅₀, μM)
B-M Derivatives 0.45–0.78 12–45

Biological Activity

Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The key steps include:

  • Formation of the benzothiophene core : This involves cyclization reactions that introduce the thiophene ring.
  • Acetylation : The biphenyl moiety is introduced through an acetylation process, which enhances the compound's biological activity.
  • Final esterification : The final product is obtained through esterification with ethyl alcohol.

Biological Activity Overview

The biological activity of Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been evaluated in various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

In vitro studies have demonstrated significant antimicrobial activity against a range of pathogens:

MicroorganismActivity Observed
Escherichia coli Inhibition
Staphylococcus aureus Moderate inhibition
Pseudomonas aeruginosa Strong inhibition
Candida albicans Moderate inhibition
Aspergillus fumigatus Significant inhibition

These results indicate that the compound exhibits broad-spectrum antimicrobial properties, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

Research has also highlighted the compound's potential as an anticancer agent. In vitro assays conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed:

  • IC50 Values : The compound showed IC50 values ranging from 23.2 to 49.9 µM across different cell lines.
  • Mechanism of Action : The compound induced apoptosis in cancer cells as evidenced by increased early and late apoptotic cell populations (AV+/PI− and AV+/PI+) .

Case Studies

  • Study on Antitumor Efficacy : A study evaluated the compound's effect on tumor growth in vivo using mouse models. Results indicated a significant reduction in tumor size compared to control groups treated with saline or untreated .
  • Antimicrobial Efficacy Study : In another study, the compound was tested against clinical isolates of Staphylococcus aureus and Pseudomonas aeruginosa. It exhibited a minimum inhibitory concentration (MIC) that was lower than standard antibiotics used in treatment .

The mechanisms underlying the biological activities of Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate are complex and involve several pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory cytokine production, contributing to its therapeutic potential.

Q & A

Basic: What synthetic strategies are employed to prepare this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step routes, including:

  • Step 1: Sulfonylation of biphenyl-4-ol derivatives to introduce the sulfonyl group.
  • Step 2: Amidation using activated acetyl intermediates to attach the amino-benzothiophene core.
  • Step 3: Cyclization and esterification under controlled pH and temperature to stabilize the tetrahydrobenzothiophene ring .

Optimization Tips:

  • Use anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis of the ester group.
  • Catalyze amidation with HOBt/EDCI to improve coupling efficiency.
  • Monitor reaction progress via LC-MS or TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .

Advanced: How can crystallographic data contradictions (e.g., disorder or twinning) be resolved during structure refinement?

Methodological Answer:

  • Software Tools: Use SHELXL (via WinGX interface) for robust refinement. For twinning, apply the TWIN and BASF commands to model twin domains .
  • Validation: Cross-check hydrogen bonding networks with ORTEP-3 to ensure geometric plausibility. Discrepancies in bond lengths (>0.02 Å) may indicate disorder; use PART commands to split occupancy .
  • Case Example: A 2025 study resolved a 6-methyl group disorder by refining two conformers with 60:40 occupancy, validated via R-factor convergence (R1 < 0.05) .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR (CDCl3): Key signals include δ 1.35 (t, J=7.1 Hz, ester CH3), δ 4.25 (q, J=7.1 Hz, ester CH2), and δ 6.8–7.6 (m, biphenyl protons) .
    • 13C NMR: Confirm the ester carbonyl at δ ~170 ppm and benzothiophene carbons at δ 110–150 ppm .
  • X-ray Crystallography: Resolve absolute configuration using SHELXT for phase solution and PLATON for symmetry checks .

Advanced: How can hydrogen-bonding patterns in its crystal lattice inform supramolecular behavior?

Methodological Answer:

  • Graph Set Analysis: Apply Etter’s rules to classify motifs (e.g., D(2) for dimeric N–H···O bonds).
  • Case Study: A 2024 analog exhibited a C(6) chain motif via C–H···π interactions between benzothiophene and biphenyl groups, stabilizing the lattice (ΔG = −12.3 kcal/mol) .
  • Tools: Use Mercury (CCDC) to visualize interactions and CrystalExplorer to quantify energy frameworks .

Advanced: What in vitro assays evaluate its biological activity, given structural analogs show anticancer potential?

Methodological Answer:

  • Target Screening: Prioritize kinases (e.g., EGFR, VEGFR2) due to the biphenyl domain’s π-stacking affinity.
  • Assay Design:
    • MTT/Viability: Test IC50 in HeLa or MCF-7 cells (72 hr exposure; positive control: doxorubicin).
    • Apoptosis: Use Annexin V/PI staining with flow cytometry.
  • Data Interpretation: Compare dose-response curves (Hill slopes >1 suggest cooperative binding) .

Advanced: How to address solubility challenges in biological assays?

Methodological Answer:

  • Co-solvents: Use DMSO (<1% v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD at 10 mM).
  • Surfactants: Add Tween-80 (0.01% w/v) to aqueous buffers.
  • Validation: Confirm stability via HPLC over 24 hr (area% >98%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.